Methyl 2-methoxyadamantane-1-carboxylate
Description
Methyl 2-methoxyadamantane-1-carboxylate is a structurally unique adamantane derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position of the adamantane cage. Adamantane’s rigid, diamondoid structure imparts exceptional thermal stability and lipophilicity, which are further modulated by the polar functional groups in this compound.
Properties
CAS No. |
103549-36-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
methyl 2-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
GGHGRMSWVJKWNT-UHFFFAOYSA-N |
SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
Canonical SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
Synonyms |
methyl 2-methoxyadamantane-1-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The compound’s molecular formula is inferred as C₁₃H₂₀O₄ (molecular weight: 240.29 g/mol ), derived from the adamantane backbone (C₁₀H₁₆) with substitutions. Key comparisons with other methyl esters and functionalized analogs are summarized below:
Table 1: Structural and Molecular Comparisons


Key Observations:
- Molecular Weight & Complexity : The adamantane derivative’s molecular weight (240.29 g/mol) is intermediate between smaller cyclic esters (e.g., methyl salicylate) and larger diterpene esters (e.g., sandaracopimaric acid methyl ester). Its adamantane core increases steric bulk, likely reducing volatility compared to linear esters .
- Functional Groups: Unlike amino or acetamido-substituted esters, the methoxy group in the target compound enhances lipophilicity while the ester group retains moderate polarity. This balance may improve membrane permeability in biological systems .
Physical and Chemical Properties
While direct data on the target compound is absent, trends from analogous compounds suggest:
- Thermal Stability: Adamantane’s rigid structure likely confers higher thermal stability compared to flexible esters like methyl 3-aminocyclopentanecarboxylate.
- Solubility: The methoxy and ester groups may improve solubility in polar organic solvents (e.g., acetone, ethanol) relative to non-functionalized adamantane. However, solubility in water is expected to remain low, similar to methyl salicylate .
- Reactivity : The ester group is susceptible to hydrolysis under acidic/basic conditions, a common trait shared with other methyl esters .
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